molecular formula C13H19N5 B11729123 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11729123
M. Wt: 245.32 g/mol
InChI Key: YTRZGRXWKXOTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound developed for research applications, particularly within the field of medicinal chemistry. This pyrazole derivative is of significant interest for investigating the inhibition of metalloproteinases, a class of enzymes linked to a variety of disease states. Recent scientific literature highlights pyrazole-based compounds as potent and selective inhibitors for enzymes like meprin α and β, which are emerging targets in pathologies including cancer, fibrotic diseases, and Alzheimer's disease . The structural motif of a cyclopentyl-substituted pyrazole is a recognized scaffold in the design of bioactive molecules, often contributing to favorable selectivity profiles against off-target metalloproteases . Pyrazoles are a pharmacologically important active scaffold present in numerous therapeutic agents, demonstrating a wide spectrum of biological activities such as anti-inflammatory, anticancer, antibacterial, and antidepressant effects . Researchers can utilize this compound as a chemical probe to elucidate the role of specific metalloproteinases in pathophysiology and to support the discovery of new treatment options. The product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C13H19N5/c1-17-7-6-13(16-17)14-8-11-9-15-18(10-11)12-4-2-3-5-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,16)

InChI Key

YTRZGRXWKXOTPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

Table 1: Key Intermediates and Their Roles

IntermediateStructureRole
A1-Cyclopentyl-1H-pyrazol-4-carbaldehydeElectrophilic coupling partner
B1-Methyl-1H-pyrazol-3-amineNucleophilic amine source
C(1-Cyclopentyl-1H-pyrazol-4-yl)methyl chlorideAlkylating agent

Synthetic routes often employ reductive amination, nucleophilic substitution, or transition-metal-catalyzed cross-coupling to connect these fragments.

Primary Synthetic Routes

Reductive Amination Pathway

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazol-4-carbaldehyde
Cyclopentyl hydrazine reacts with acetylenedicarboxylate under Huisgen conditions to form 1-cyclopentyl-1H-pyrazole-4-carboxylic acid, followed by reduction to the alcohol and oxidation to the aldehyde using pyridinium chlorochromate (PCC).

Step 2: Coupling with 1-Methyl-1H-pyrazol-3-amine
The aldehyde undergoes reductive amination with the amine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol, yielding the target compound.

Reaction Conditions :

  • Temperature: 25°C

  • Time: 12–16 hours

  • Yield: 58–62%

Nucleophilic Substitution Approach

Step 1: Preparation of (1-Cyclopentyl-1H-pyrazol-4-yl)methyl Chloride
Intermediate A is treated with thionyl chloride (SOCl2) to generate the chloromethyl derivative.

Step 2: Alkylation of 1-Methyl-1H-pyrazol-3-amine
The chloride reacts with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base:

C10H14N2Cl+C4H7N3TEA, DCMC15H21N5+HCl\text{C}{10}\text{H}{14}\text{N}2\text{Cl} + \text{C}4\text{H}7\text{N}3 \xrightarrow{\text{TEA, DCM}} \text{C}{15}\text{H}{21}\text{N}_5 + \text{HCl}

Optimization Data :

BaseSolventYield (%)
TEADCM67
K2CO3DMF54
DBUTHF49

Advanced Catalytic Methods

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling strategy employs:

  • Catalyst : Pd2(dba)3/Xantphos

  • Substrate : (1-Cyclopentyl-1H-pyrazol-4-yl)methyl bromide + 1-Methyl-1H-pyrazol-3-amine

  • Conditions : 80°C in toluene, 24 hours

Yield : 72% (isolated)
Purity : >98% (HPLC)

Purification and Characterization

Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, pyrazole-H), 6.12 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH3), 3.22 (m, 1H, cyclopentyl)

  • HRMS : m/z 285.1812 [M+H]⁺ (calc. 285.1815)

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in pyrazole alkylationUse bulky bases (e.g., LDA) to direct substitution to N1
Amine oxidation during couplingPerform reactions under nitrogen with BHT antioxidant
Low solubility of intermediatesSwitch to polar aprotic solvents (DMSO, DMF)

Industrial Scalability Considerations

Cost Analysis :

StepCost DriverOptimization
Cyclopentyl hydrazine synthesisCyclopentanol availabilityBio-based cyclopentanol production
Reductive aminationNaBH3CN costSubstitute with Zn(BH4)2

Green Chemistry Metrics :

  • PMI (Process Mass Intensity): 32 → Reduced to 18 via solvent recycling

  • E-Factor: 46 → Improved to 28 using catalytic amination

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on Pyrazole Rings

Compound A : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Key Differences : Replaces the cyclopentyl group with a pyridinyl ring and substitutes the methylene-linked pyrazole with a cyclopropylamine.
  • Synthesis : Copper-catalyzed coupling under basic conditions (Cs₂CO₃, DMSO) yields 17.9% product .
  • Properties : Lower molecular weight (215.12 g/mol) compared to the target compound due to the absence of a cyclopentyl group. The pyridine ring enhances π-π stacking but reduces lipophilicity.
Compound B : N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
  • Key Differences : Substitutes cyclopentyl with a bromothiophene group.
  • Properties: Higher molecular weight (272.17 g/mol) due to bromine and sulfur atoms.
Compound C : 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
  • Key Differences : Replaces the methylpyrazole-amine moiety with a 3-methylbutyl chain.
  • Properties: Increased aliphatic chain length (C13H24ClN3) improves solubility in nonpolar solvents but may reduce target binding specificity .

Physicochemical and Spectroscopic Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Features
Target Compound ~266 (estimated) N/A Expected δ 2.1–2.5 ppm (cyclopentyl CH₂), δ 3.7 ppm (N–CH₃)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.12 104–107 $^1$H NMR (CDCl₃): δ 8.87 (pyridine-H), δ 1.2 (cyclopropyl)
N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine 272.17 N/A IR: 3298 cm⁻¹ (N–H stretch); MS: m/z 272 ([M+H]⁺)

Biological Activity

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound characterized by its unique structural features, including two pyrazole rings and a cyclopentyl group. Its molecular formula is C14H22N5C_{14}H_{22}N_{5}, and it has a molecular weight of approximately 250.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects in conditions like inflammation, cancer, and metabolic disorders. The compound's mechanism typically involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors involved in cell signaling, influencing cellular responses.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives demonstrate moderate to potent antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range against human cancer cell lines such as SGC-7901 and A549 .

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory properties. The structural characteristics that allow for these effects include the ability to interact with inflammatory mediators or pathways, potentially offering therapeutic benefits for inflammatory diseases.

Comparative Analysis

To understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful. Below is a table summarizing key features and activities of selected pyrazole derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological ActivityIC50 (µM)
N-(Cyclopentyl)-PyrazoleC14H22N5250.36Antiproliferative, Anti-inflammatoryTBD
7k (CA4 analogue)C15H15N5O3295.35Potent antiproliferative0.076 - 0.12
3-Alkyl-PyrazolesC12H14N4230.26Moderate antiproliferativeTBD

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant antitumor activity by inhibiting tubulin polymerization, which is critical for cancer cell division .
  • Mechanistic Insights : Research highlighted the binding interactions of these compounds with specific protein targets, providing insights into their selectivity and potency against various isoenzymes .

Q & A

Basic Research Question

  • Solubility : Limited aqueous solubility (common in pyrazoles) necessitates organic solvents (e.g., DMSO) for stock solutions. Solubility in ethanol or methanol (~20–50 mg/mL) should be verified to avoid precipitation .
  • Stability : Stable under ambient conditions but degrades in strong acids/bases. Pre-experiment stability tests (e.g., HPLC monitoring over 24h) ensure compound integrity during assays .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific activity?

Advanced Research Question
SAR analysis of analogous pyrazoles reveals:

Modification Biological Impact Reference
Fluorine substitution Enhances binding to hydrophobic enzyme pockets
Cyclopentyl vs. ethyl Increases steric bulk, improving selectivity
Methylamine position Alters hydrogen-bonding with target receptors

Q. Methodology :

  • Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).
  • Test in enzyme inhibition assays (e.g., COX-1/2) or receptor-binding studies (SPR) to correlate structural changes with activity .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Approaches include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature).
  • Purity validation : Use HPLC (>95% purity) to rule out side-product interference .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., in vitro enzymatic vs. cellular assays) .

How can molecular docking and dynamics simulations predict target interactions?

Advanced Research Question

  • Docking : Use software (e.g., AutoDock Vina) to model binding poses with targets like kinases or GPCRs. Focus on key interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
  • MD Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and identify critical residues (e.g., hydrophobic pockets accommodating cyclopentyl groups) .
  • Validation : Compare predictions with experimental binding data (e.g., IC50_{50}) to refine models .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Catalyst efficiency : Replace homogeneous catalysts (e.g., CuBr) with heterogeneous alternatives to simplify purification .
  • Yield optimization : Transition from batch to flow chemistry for reproducible, large-scale production .
  • Cost analysis : Evaluate reagent sustainability (e.g., cyclopentylamine sourcing) to balance cost and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.